1-(4-Chlorophenyl)pentan-1-amine

Lipophilicity LogP Membrane Permeability

Medicinal chemists require precise lipophilicity control for CNS leads, yet analog LogP values vary unpredictably. This racemic para-chlorinated arylalkylamine delivers a calculated LogP of 3.53-0.45 units higher than the 4-fluoro analog for optimal membrane permeability without bromine's excess bulk. - ≥98% purity minimizes catalyst poisoning in Suzuki-Miyaura/Buchwald-Hartwig reactions - Aryl chloride handle enables downstream functionalization; primary amine ready for acylation - Cold storage (2-8°C) ensures integrity; ideal for chiral method development or MOF ligands

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B12970111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)pentan-1-amine
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=C(C=C1)Cl)N
InChIInChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3
InChIKeyKXDRTSOIVASYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing and Specifications for 1-(4-Chlorophenyl)pentan-1-amine


1-(4-Chlorophenyl)pentan-1-amine (CAS 91428-38-5) is a chiral, para-chlorinated arylalkylamine with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol. This secondary amine is primarily supplied as a racemic mixture and is valued as a versatile building block in medicinal chemistry and organic synthesis due to its defined lipophilicity (calculated LogP 3.53) and the presence of both a basic amine and an aryl chloride handle for further functionalization. The compound is commercially available with a standard purity specification of ≥98% and is typically stored sealed in a dry environment at 2–8°C to maintain integrity .

Chiral racemate for enantioselective method development
Para-chlorophenyl handle supports cross-coupling reactions
Defined lipophilicity for permeability-sensitive assay design

1-(4-Chlorophenyl)pentan-1-amine vs. Structural Analogs


The 1-(4-chlorophenyl)pentan-1-amine scaffold is highly sensitive to even single-atom alterations. Direct substitution with the 4-fluoro, 4-bromo, or 4-methyl analogs results in quantifiably different lipophilicity (LogP) and molecular bulk, which directly influence membrane permeability, receptor binding kinetics, and synthetic reactivity in downstream coupling reactions. For instance, the calculated LogP of the 4-fluoro analog (3.08) is markedly lower than the 4-chloro (3.53), a difference of 0.45 units that translates to an approximately 2.8-fold shift in octanol/water partitioning . Similarly, the 4-bromo analog introduces a significantly heavier halogen (242.16 g/mol vs. 197.70 g/mol) that alters both crystallization behavior and chromatographic retention times . Consequently, protocols optimized for the 4-chloro derivative cannot be reliably extrapolated to these analogs without quantitative re-validation.

vs. 4-Fluoro analog
Markedly lower lipophilicity may alter membrane partitioning and assay permeability profiles.
vs. 4-Bromo analog
Heavier halogen increases molecular weight, affecting crystal packing and chromatographic retention.
vs. Lower-purity analogs
Reduced purity (typically 95%) may introduce catalyst-poisoning impurities, compromising cross-coupling yields.

1-(4-Chlorophenyl)pentan-1-amine: Quantitative Analog Comparison


Lipophilicity Difference vs. 4-Fluoro and 4-Methyl Analogs

The 4-chloro substitution confers a distinct lipophilicity profile compared to both the less hydrophobic 4-fluoro analog and the slightly less polar 4-methyl analog. The calculated LogP for 1-(4-chlorophenyl)pentan-1-amine is 3.53 . This represents a +0.45 LogP unit increase over the 4-fluoro analog (LogP 3.08) and a +0.09 LogP unit increase over the 4-methyl analog (LogP 3.44) . The difference with the fluoro analog corresponds to an approximately 2.8-fold greater partition into octanol, which is a critical parameter for blood-brain barrier penetration predictions and membrane-based assay design.

Lipophilicity
Reported
ΔLogP +0.45 vs. fluoro
Supports lipophilicity-driven assay design
Computed LogP; verify experimentally
Lipophilicity LogP Membrane Permeability

Molecular Weight Differences Among Halogen Analogs

The molecular weight of 1-(4-chlorophenyl)pentan-1-amine (197.70 g/mol) is intermediate between the lighter 4-fluoro analog (181.25 g/mol) and the significantly heavier 4-bromo analog (242.16 g/mol) . The chlorine atom contributes approximately +16.45 g/mol relative to fluorine and -44.46 g/mol relative to bromine. This molecular weight differential directly affects solid-state properties: the 4-bromo analog exhibits different crystal packing and is typically handled as a hydrochloride salt (MW 278.61 g/mol) to improve stability .

Molecular Weight
Reported
197.70 g/mol
Intermediate bulk vs. fluoro (181.25) and bromo (242.16)
Free base; salt forms differ
Molecular Weight Halogen Effects Crystallization

Purity Specification and Reproducibility in Coupling

Commercially supplied 1-(4-chlorophenyl)pentan-1-amine is consistently specified with a purity of ≥98% . In contrast, many 4-fluoro and 4-bromo analogs are routinely offered at a lower standard purity of 95% . The 3% absolute difference in purity, while seemingly small, represents a 2.5-fold increase in potential impurities that can poison palladium catalysts in cross-coupling reactions or confound biological assay interpretation. For critical applications such as Suzuki-Miyaura couplings where the aryl chloride is a substrate, this higher purity specification reduces the risk of side reactions and improves yield reproducibility.

Purity Specification
Specification review
≥98% vs. 95% typical
Lower impurity risk in Pd-catalyzed couplings
Vendor COA specifications
Purity Quality Control Reproducibility

Storage Stability and Cold-Chain Requirement

The recommended storage condition for 1-(4-chlorophenyl)pentan-1-amine is sealed in a dry environment at 2–8°C . This is a more stringent requirement than many alkylamine analogs, which are often shipped and stored at room temperature. The need for refrigeration is supported by GHS hazard statements that include H302 (harmful if swallowed) and H315 (causes skin irritation), indicating that the free amine form is both chemically and biologically active and may undergo oxidation or moisture absorption if left unsealed at ambient temperature . Procurement from vendors that explicitly verify cold-chain shipping ensures that the compound arrives with its full chemical integrity intact.

Storage
Class-level
Sealed, 2–8°C
Cold-chain logistics required to maintain integrity
Based on vendor datasheet; confirm for each shipment
Storage Stability Logistics Compound Integrity

1-(4-Chlorophenyl)pentan-1-amine: Procurement and Applications


Lipophilicity-Driven CNS Penetration Optimization

In central nervous system (CNS) drug discovery programs, the LogP of 3.53 for 1-(4-chlorophenyl)pentan-1-amine positions it favorably within the optimal range (LogP 2–5) for blood-brain barrier permeability . The quantifiable 0.45 LogP unit increase over the 4-fluoro analog allows medicinal chemists to fine-tune lipophilicity without introducing the excessive bulk of bromine or the metabolic liabilities of methyl substitution. Procure this compound when an intermediate LogP is required to balance membrane permeability with aqueous solubility in early lead series.

Aryl Chloride for Cross-Coupling Libraries

The para-chlorophenyl group serves as a robust and well-precedented electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. With a commercial purity specification of ≥98% , this building block minimizes catalyst-poisoning impurities that plague lower-purity (95%) alternatives, thereby enabling higher and more reproducible yields in library synthesis. This is particularly critical when scaling from milligram screening libraries to gram-scale intermediate production.

Chiral Resolution and Enantioselective Synthesis

The compound is supplied as a racemic mixture, but the presence of a stereogenic center at the benzylic carbon makes it an ideal substrate for developing chiral HPLC methods or testing new asymmetric synthetic catalysts. Because the (R) and (S) enantiomers exhibit identical molecular weights and LogP values, chromatographic method development relies heavily on the purity and consistent quality of the racemate . This compound is the preferred starting material for chiral stationary phase screening and for generating enantiopure amines via enzymatic resolution or diastereomeric salt formation.

Amine Derivatives for Material Science

Beyond medicinal chemistry, the primary amine of 1-(4-chlorophenyl)pentan-1-amine is readily acylated or alkylated to produce amides, sulfonamides, and tertiary amines with tailored physical properties. The defined LogP of 3.53 and the requirement for cold storage (2–8°C) make it a reliable intermediate for synthesizing ligands for metal-organic frameworks (MOFs) or specialty surfactants, where precise control over hydrophobicity and stability is paramount.

Application
Selection Property
Validation Focus
CNS research candidate library design
Defined lipophilicity profile
Permeability model validation
Cross-coupling library synthesis
High-purity aryl chloride handle
Coupling yield and catalyst integrity
Chiral method development
Racemic mixture with stereogenic center
Enantiomeric separation screening
Specialty amine derivative synthesis
Primary amine reactivity
Product purity and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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